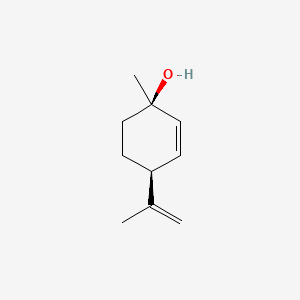

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

CAS No.: 3886-78-0

Cat. No.: VC2209414

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3886-78-0 |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | (1R,4S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol |

| Standard InChI | InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m1/s1 |

| Standard InChI Key | MKPMHJQMNACGDI-ZJUUUORDSA-N |

| Isomeric SMILES | CC(=C)[C@H]1CC[C@@](C=C1)(C)O |

| SMILES | CC(=C)C1CCC(C=C1)(C)O |

| Canonical SMILES | CC(=C)C1CCC(C=C1)(C)O |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Stereochemistry

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol features a six-membered cyclohexene ring with a double bond between the C2-C3 positions. The molecule contains two defined stereogenic centers: position 1 (R-configuration) bearing both a hydroxyl group and methyl substituent, and position 4 (S-configuration) containing a prop-1-en-2-yl (isopropenyl) group. This stereochemical arrangement distinguishes it from similar compounds with different spatial configurations, which may exhibit distinct chemical behaviors and biological activities.

Physical and Chemical Properties

Based on analysis of similar compounds and chemical principles, the following properties can be reasonably predicted for (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol:

The tertiary alcohol functionality presents opportunities for derivatization, including formation of esters, ethers, and potentially sulfonates, which may exhibit enhanced stability as suggested by the patent information regarding cannabinoid sulfonates . The two alkene moieties (cyclohexene and isopropenyl) provide sites for addition reactions, hydrogenation, and potential cyclization.

Synthesis and Preparation Methods

The specific reaction conditions would need to be carefully controlled to ensure the desired stereochemical outcome, possibly employing chiral catalysts or auxiliaries to direct the formation of the (1R,4S) configuration.

Purification and Analytical Characterization

Once synthesized, (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol would likely require purification through methods such as:

-

Column chromatography on silica gel

-

Fractional distillation for larger scale preparations

-

Recrystallization of suitable derivatives

Functionalization and Derivative Formation

Hydroxyl Group Transformations

As a tertiary alcohol, (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can undergo various transformations at the hydroxyl position:

The patent information specifically mentions "Cannabinoid sulfonates are air-stable and shelf-stable compounds that can be stored, transported, and converted to the desired cannabinoid product as needed" , suggesting potential utility of sulfonate derivatives of our target compound.

Alkene Functionalization

The two alkene moieties in (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol provide opportunities for further elaboration:

-

Hydrogenation (selective or complete)

-

Epoxidation and subsequent ring-opening

-

Halogenation and cross-coupling reactions

-

Hydroboration-oxidation for alcohol introduction

-

Dihydroxylation for diol formation

These transformations could facilitate the construction of more complex structures, potentially leading to compounds mentioned in the patent literature such as various substituted benzene derivatives with cyclohexene attachments .

Applications in Cannabinoid Chemistry

Relevance to Cannabinoid Precursors

The structural features of (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol bear resemblance to terpene components found in cannabinoid structures. The patent literature specifically addresses "Catalytic cannabinoid processes and precursors" , suggesting potential applications for compounds with this structural motif.

Cannabinoids like THC (tetrahydrocannabinol), which is mentioned in the search results , incorporate a cyclohexene ring with specific substitution patterns that could potentially be derived from precursors like our target compound. The stereochemistry of these ring systems is crucial for biological activity, making stereochemically defined precursors particularly valuable.

Research Significance and Future Directions

Current Research Status

Research involving compounds structurally related to (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol appears active in the field of cannabinoid chemistry, as evidenced by the patent literature . Key areas of investigation likely include:

-

Development of efficient synthetic routes with stereochemical control

-

Creation of stable, transportable derivatives

-

Exploration of conversion methods to bioactive end products

-

Structure-activity relationship studies for optimizing desired properties

The mention of analytical methods like "proton nuclear magnetic resonance spectrum Methods" indicates ongoing characterization efforts for these compounds and their derivatives.

| Field | Potential Application | Relevant Properties |

|---|---|---|

| Pharmaceutical development | Chiral building block for drug synthesis | Defined stereochemistry, functional group handles |

| Fragrance chemistry | Precursor for terpene-based fragrances | Structural similarity to natural terpenes |

| Materials science | Monomer for specialized polymers | Multiple polymerizable sites |

| Agrochemical development | Building block for bioactive compounds | Structural features common in certain pesticides |

The development of "air-stable and shelf-stable compounds" derived from precursors like (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol could facilitate industrial applications where stability during storage and transport is crucial.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume